3-benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
CAS No.: 371957-30-1
Cat. No.: VC4197897
Molecular Formula: C18H18N2OS2
Molecular Weight: 342.48
* For research use only. Not for human or veterinary use.
![3-benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one - 371957-30-1](/images/structure/VC4197897.png)
Specification
CAS No. | 371957-30-1 |
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Molecular Formula | C18H18N2OS2 |
Molecular Weight | 342.48 |
IUPAC Name | 3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C18H18N2OS2/c1-11-7-8-13-14(9-11)23-16-15(13)17(21)20(18(22)19-16)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,22) |
Standard InChI Key | AXTSTYDSFNQYDT-UHFFFAOYSA-N |
SMILES | CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CC=C4 |
Introduction
Chemical Identification and Structural Features
3-Benzyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one belongs to the thieno[2,3-d]pyrimidine class, a scaffold renowned for its bioisosteric relationship with purines and diverse pharmacological activities . The compound’s IUPAC name delineates its structure:
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A benzothieno[2,3-d]pyrimidine core fused with a bicyclic system.
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Hexahydro saturation at positions 2,3,5,6,7,8, indicating partial hydrogenation of the aromatic rings.
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Substituents:
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Benzyl group at position 3.
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Methyl group at position 7.
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Thioxo group (C=S) at position 2.
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The presence of the thioxo group enhances electronegativity and potential hydrogen-bonding interactions, which may influence biological activity .
Synthetic Methodologies
Core Scaffold Construction
The synthesis of thieno[2,3-d]pyrimidine derivatives typically begins with 2-aminothiophene-3-carboxylates or 2-aminothiophene-3-carbonitriles as starting materials . For example, cyclocondensation reactions using triethyl orthoformate (TEOF) or triethyl orthoacetate (TEOA) under acidic or basic conditions yield the pyrimidine ring .
Example Reaction Pathway:
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2-Aminothiophene derivative (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) reacts with TEOF in acetic acid to form a 2-substituted thienopyrimidine intermediate.
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Benzylation: Introduction of the benzyl group via nucleophilic substitution or reductive amination using benzyl halides or benzylamines .
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Thioxo Group Incorporation: Treatment with thiourea or phosphorus pentasulfide (P₂S₅) replaces oxygen with sulfur at position 2 .
Key Modifications
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Methylation at Position 7: Achieved via alkylation of a pre-functionalized intermediate or direct incorporation during cyclization .
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Hexahydro Saturation: Catalytic hydrogenation or reduction using agents like sodium borohydride (NaBH₄) under controlled conditions .
Table 1: Representative Synthetic Conditions for Analogous Compounds
Structural Characterization
Spectroscopic Analysis
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IR Spectroscopy:
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¹H-NMR:
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¹³C-NMR:
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C=S: Signal at δ 173–175.
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C=O (Pyrimidinone): Absent; replaced by C=S.
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Mass Spectrometry
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